(R)-3-Methyl-1,4-oxazepane
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Overview
Description
®-3-Methyl-1,4-oxazepane is a heterocyclic organic compound that features a seven-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylamino-1-propanol with an appropriate dihalide under basic conditions to form the oxazepane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of ®-3-Methyl-1,4-oxazepane may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted oxazepane derivatives.
Scientific Research Applications
®-3-Methyl-1,4-oxazepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ®-3-Methyl-1,4-oxazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,4-oxazepane: The non-chiral version of the compound.
4-Methyl-1,4-oxazepane: A structural isomer with the methyl group on the fourth carbon.
1,4-Oxazepane: The parent compound without any methyl substitution.
Uniqueness
®-3-Methyl-1,4-oxazepane is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities. This distinguishes it from its non-chiral or differently substituted counterparts, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3R)-3-methyl-1,4-oxazepane |
InChI |
InChI=1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
JXXVNJUPCPLXJI-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1COCCCN1 |
Canonical SMILES |
CC1COCCCN1 |
Origin of Product |
United States |
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